

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzoylacrylic Acid

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Compound of Interest

Compound Name: 3-Benzoylacrylic acid

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Introduction

3-Benzoylacrylic acid, with the systematic IUPAC name (2E)-4-oxo-4-phenylbut-2-enoic acid, is a versatile organic compound characterized by a benzoyl group attached to an acrylic acid moiety.^[1] This α,β -unsaturated keto acid serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor for potential pharmaceutical agents.^{[2][3]} Its unique chemical structure, featuring a conjugated system, imparts specific reactivity and physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Benzoylacrylic acid**, complete with experimental protocols and spectral data analysis.

Physicochemical Properties

The key physicochemical properties of **3-Benzoylacrylic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ O ₃	[2]
Molecular Weight	176.17 g/mol	[2]
Appearance	White to light yellow or yellow-brown crystalline powder/needles.	[4][5]
Melting Point	93-97 °C	[5][6]
Boiling Point	Decomposes before boiling. A rough estimate is 267.77°C.	[4][7]
Solubility	Insoluble in water. Soluble in organic solvents like ethanol and ether, and also in hot water.	[4][6][7]
pKa (Predicted)	3.43 ± 0.10	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **3-Benzoylacrylic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-**3-Benzoylacrylic acid** in CDCl₃ (400 MHz) shows distinct signals corresponding to the protons in the molecule. The olefinic protons of the acrylic acid moiety appear as doublets due to cis-coupling. The aromatic protons of the benzoyl group typically appear as multiplets in the downfield region.

Key Chemical Shifts (δ) in ppm:[7]

- 8.4 ppm (br s, 1H): Carboxylic acid proton (-COOH).
- 8.01-8.03 ppm (m, 2H): Aromatic protons ortho to the carbonyl group.

- 7.64 ppm (m, 1H): Aromatic proton para to the carbonyl group.
- 7.53 ppm (m, 2H): Aromatic protons meta to the carbonyl group.
- 6.90 ppm (d, J=15.6 Hz, 1H): Olefinic proton alpha to the carbonyl group.
- Assignment of the olefinic proton beta to the carbonyl group is also expected within the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Key Chemical Shifts (δ) in ppm:[\[8\]](#)[\[9\]](#)

- ~172 ppm: Carboxylic acid carbonyl carbon (-COOH).
- ~160-165 ppm: Ketone carbonyl carbon (-C=O).
- ~115-140 ppm: Aromatic and olefinic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Benzoylacrylic acid** reveals characteristic absorption bands for its functional groups. The spectrum of the closely related 2-phenylacrylic acid shows a strong carbonyl stretch at 1706 cm⁻¹.[\[8\]](#) For **3-Benzoylacrylic acid**, the following characteristic peaks are expected:

- ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
- ~1700-1680 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.
- ~1680-1660 cm⁻¹: C=O stretching of the carboxylic acid.
- ~1640-1600 cm⁻¹: C=C stretching of the alkene and aromatic ring.
- ~1300-1200 cm⁻¹: C-O stretching of the carboxylic acid.

Mass Spectrometry

The mass spectrum of **3-Benzoylacrylic acid** shows a molecular ion peak ($[M]^+$) at m/z 176. [10] Key fragmentation patterns include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

- m/z 176: Molecular ion $[C_{10}H_8O_3]^+$.
- m/z 105: $[C_6H_5CO]^+$, often the base peak, resulting from the cleavage of the bond between the benzoyl group and the acrylic acid moiety.
- m/z 77: $[C_6H_5]^+$, corresponding to the phenyl group.
- m/z 51: $[C_4H_3]^+$, a common fragment from the benzene ring.

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of **3-Benzoylacrylic acid**.

Synthesis of 3-Benzoylacrylic Acid

A common method for the synthesis of β -benzoylacrylic acid involves the Friedel-Crafts acylation of benzene with maleic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Procedure:

- Dissolve maleic anhydride in dry, thiophene-free benzene in a three-necked round-bottomed flask equipped with a stirrer and a reflux condenser.
- Gradually add anhydrous aluminum chloride powder to the stirred solution. The addition should be controlled to maintain a moderate reflux of benzene.
- After the addition is complete, heat the mixture under reflux with stirring for approximately one hour.
- Cool the reaction mixture in an ice bath and hydrolyze it by the slow addition of water, followed by concentrated hydrochloric acid, while maintaining cooling and stirring.

- Transfer the hydrolyzed mixture to a Claisen flask and remove the benzene and some water by distillation under reduced pressure.
- Transfer the molten residue to a beaker and allow it to solidify by cooling.
- Collect the solid by suction filtration and wash it with a solution of hydrochloric acid in water, followed by a final wash with water.
- The crude product can be further purified by recrystallization from benzene to yield light-yellow anhydrous β -benzoylacrylic acid.

Melting Point Determination

The melting point is a crucial indicator of purity.

Apparatus: Capillary melting point apparatus. Procedure:

- Finely powder a small amount of dry **3-Benzoylacrylic acid**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the melting point apparatus.
- Heat the sample at a rate of 10-20 °C/min initially, and then slow down to 1-2 °C/min as the temperature approaches the expected melting point.
- Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two temperatures is the melting point range.

Solubility Determination (Qualitative)

Procedure:

- Add approximately 10-20 mg of **3-Benzoylacrylic acid** to a test tube containing 1 mL of the solvent to be tested (e.g., water, ethanol).
- Vigorously shake the test tube for 1-2 minutes.

- Observe if the solid dissolves completely. If it dissolves, the compound is soluble. If some solid remains, it is sparingly soluble or insoluble.
- For temperature-dependent solubility, the mixture can be gently heated to observe any changes in solubility.

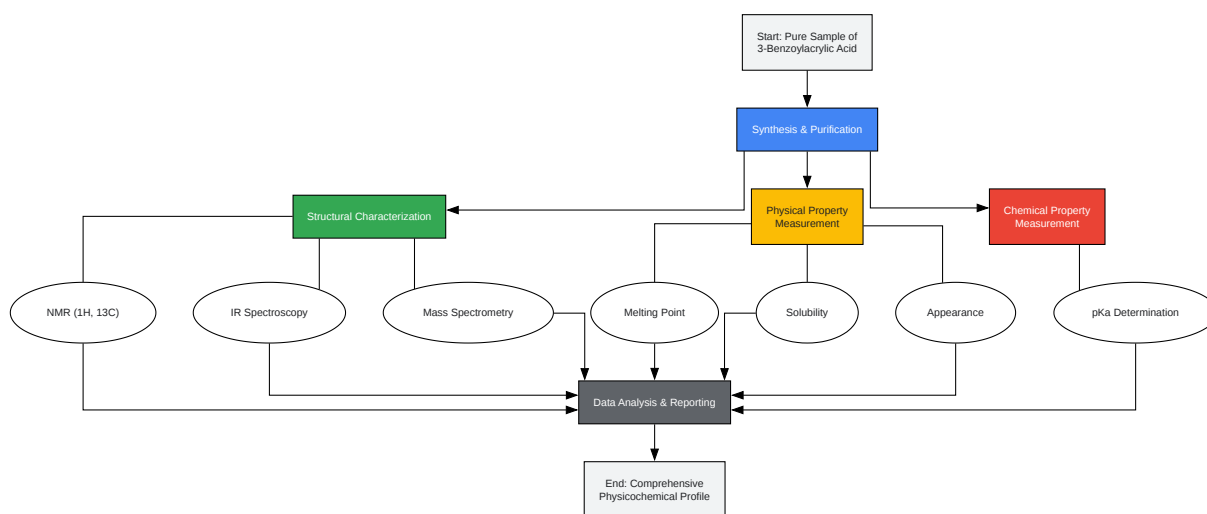
pKa Determination (Potentiometric Titration)

Procedure:

- Prepare a standard solution of **3-Benzoylacrylic acid** of known concentration in a suitable solvent mixture (e.g., water-ethanol).
- Calibrate a pH meter using standard buffer solutions.
- Titrate the **3-Benzoylacrylic acid** solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
- Record the pH of the solution after each addition of the titrant.
- Plot a titration curve of pH versus the volume of titrant added.
- The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the physicochemical characterization of an organic acid like **3-Benzoylacrylic acid**.



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Physicochemical Characterization Workflow

This comprehensive guide provides essential physicochemical data and standardized experimental protocols for **3-Benzoylacrylic acid**, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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